(1R,2R,4S)-2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride
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Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Glycosidase Inhibition
A study synthesized isomeric bicyclo[4.1.0]heptane analogues of the glycosidase inhibitor galacto-validamine to test their inhibitory activities against α-galactosidase enzymes from coffee bean and E. coli. The 1R,6S-amine variant showed competitive inhibition of the coffee bean enzyme with a significant Ki value, indicating its potential as a potent inhibitor for specific glycosidase family enzymes (Wang & Bennet, 2007).
Synthesis of Carbocyclic Nucleosides
Another research focused on the synthesis of novel conformationally locked carbocyclic nucleosides derived from various isomers of the compound . These nucleosides are potential precursors for antiviral and anticancer agents, showcasing the compound's utility in medicinal chemistry (Hřebabecký, Masojídková, & Holý, 2005).
Catalytic Enantioselective Reduction
Research into 1,3-amino alcohols derived from ketopinic acid revealed that derivatives of the compound could catalyze the enantioselective borane reduction of prochiral ketones, demonstrating its significance in stereochemical synthesis processes (Li, Yeung, Chan, & Yang, 1999).
Antimicrobial Activity in Lubricating Fluids
A study on N-substituted aminomethoxybicyclo[2.2.1]heptanols, closely related derivatives of the compound, found significant bactericidal and fungicidal activity in lubricating oils and fluids. This highlights its potential for applications in industrial hygiene and preservation (Alimardanov et al., 2018).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications.
properties
IUPAC Name |
(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8(10)4-6-1-2-7(8)3-6;/h6-7,10H,1-5,9H2;1H/t6-,7+,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARKZZEXJJTBF-CZEXFEQNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@]2(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride | |
CAS RN |
40344-80-7 |
Source
|
Record name | rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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